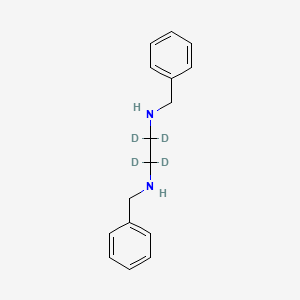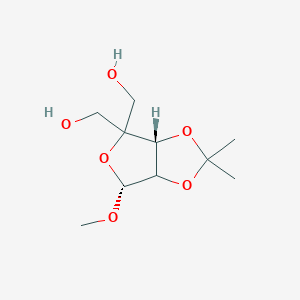
FtsZ-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FtsZ-IN-2 is a small-molecule inhibitor targeting the bacterial protein Filamenting temperature-sensitive mutant Z (FtsZ)This protein is a promising target for developing new antibacterial agents due to its essential role in bacterial cytokinesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of FtsZ-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions can vary, but common steps include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through various organic reactions such as condensation, cyclization, or coupling reactions.
Functionalization: Introduction of functional groups that enhance the molecule’s binding affinity and specificity towards FtsZ. This may involve reactions like halogenation, alkylation, or acylation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while optimizing for cost, efficiency, and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
FtsZ-IN-2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties and reactivity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can affect the molecule’s stability and binding characteristics.
Substitution: Replacement of one functional group with another, which can modify the molecule’s pharmacokinetic and pharmacodynamic properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions could result in various functionalized derivatives with altered biological activity .
Applications De Recherche Scientifique
FtsZ-IN-2 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of FtsZ and its role in bacterial cell division.
Biology: Employed in research to understand the molecular mechanisms of bacterial cytokinesis and to identify potential targets for new antibacterial agents.
Medicine: Investigated as a potential lead compound for developing new antibiotics to combat bacterial infections, particularly those caused by drug-resistant strains.
Mécanisme D'action
FtsZ-IN-2 exerts its effects by binding to the GTP binding site of FtsZ, inhibiting its polymerization and preventing the formation of the Z-ring. This disruption of FtsZ function leads to the inhibition of bacterial cell division and ultimately bacterial cell death. The molecular targets and pathways involved include the GTPase activity of FtsZ and its interactions with other proteins involved in cell division .
Comparaison Avec Des Composés Similaires
Similar Compounds
PC190723: Another FtsZ inhibitor that binds to a different site on the protein and has shown potent antibacterial activity.
Uniqueness
FtsZ-IN-2 is unique in its specific binding mode and its ability to inhibit FtsZ polymerization without affecting other cellular processes. This specificity makes it a promising candidate for further development as a new class of antibacterial agents .
Propriétés
Formule moléculaire |
C30H35N5S |
|---|---|
Poids moléculaire |
497.7 g/mol |
Nom IUPAC |
1-[(4-propan-2-ylphenyl)methyl]-4-[2-(2-pyridin-4-yl-6-thiophen-2-ylpyrimidin-4-yl)ethyl]-1,4-diazepane |
InChI |
InChI=1S/C30H35N5S/c1-23(2)25-8-6-24(7-9-25)22-35-16-4-15-34(18-19-35)17-12-27-21-28(29-5-3-20-36-29)33-30(32-27)26-10-13-31-14-11-26/h3,5-11,13-14,20-21,23H,4,12,15-19,22H2,1-2H3 |
Clé InChI |
HHBJKRDUQQNPIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)CN2CCCN(CC2)CCC3=CC(=NC(=N3)C4=CC=NC=C4)C5=CC=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


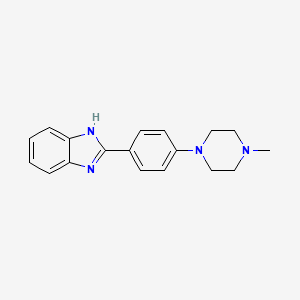
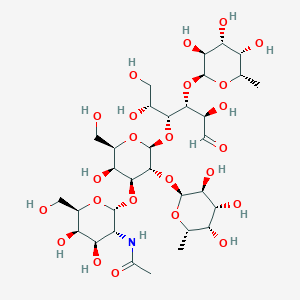
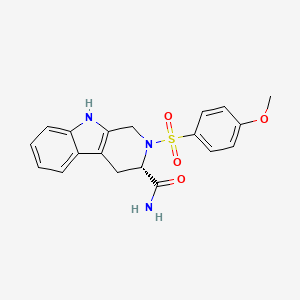
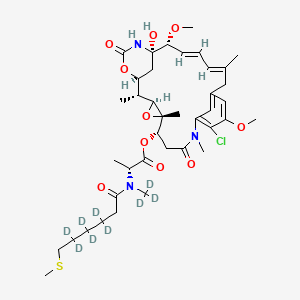

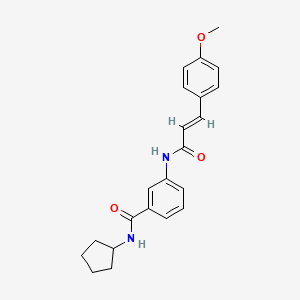
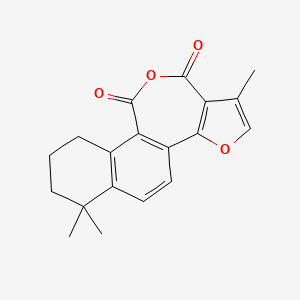

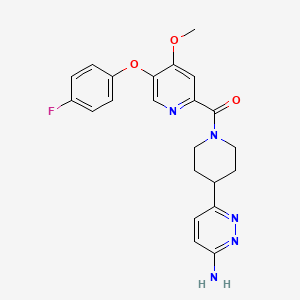

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404529.png)

